molecular formula C25H26ClFN4O4 B1684516 Simotinib CAS No. 944258-89-3

Simotinib

Número de catálogo: B1684516
Número CAS: 944258-89-3
Peso molecular: 500.9 g/mol
Clave InChI: OXWUWXCJDBRCCG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Simotinib es un inhibidor de la tirosina quinasa de molécula pequeña novedoso que se dirige específicamente al receptor del factor de crecimiento epidérmico (EGFR). Ha mostrado resultados prometedores en estudios preclínicos y clínicos, particularmente en el tratamiento del cáncer de pulmón no microcítico (CPNM) avanzado con mutaciones del gen EGFR .

Análisis De Reacciones Químicas

Tipos de reacciones: Simotinib experimenta varias reacciones químicas, que incluyen oxidación, reducción y sustitución. Estas reacciones son esenciales para su síntesis y modificación para mejorar sus propiedades farmacológicas .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis de this compound incluyen 3-bromopropanol, 5,8-dioxa-10-azadispiro[0,2,3,4]undecano y ácido fórmico. Las reacciones generalmente se llevan a cabo en condiciones controladas para garantizar un alto rendimiento y pureza .

Principales productos formados: El producto principal formado a partir de estas reacciones es el propio this compound, que luego se purifica y se formula para su uso clínico .

Aplicaciones Científicas De Investigación

Pharmacokinetics

Simotinib is administered orally, typically in a twice-daily regimen. A phase Ib study evaluated its pharmacokinetics in 41 patients with EGFR mutations. The dosing escalated from 100 mg to 650 mg over a 28-day cycle. Key pharmacokinetic parameters included:

  • Tmax : 1 to 4 hours
  • Half-life (T1/2) : 6.2 to 13.0 hours
  • Absorption : Rapidly absorbed with no dose-response relationship observed after multiple doses .

Efficacy in Clinical Studies

The clinical efficacy of this compound was assessed through tumor response evaluations at baseline and at intervals thereafter. The results indicated:

  • Partial Response : 39.3% of patients
  • Stable Disease : 46.3%
  • Median Progression-Free Survival : 9.9 months (95% CI: 4.7; 12.1)
  • Overall Survival : 14.6 months (95% CI: 12.3; 22.5) .

Safety Profile

The safety profile of this compound was characterized by manageable adverse events (AEs). In the phase Ib study, 95.1% of patients experienced at least one AE, primarily mild to moderate in severity:

  • Common AEs :
    • Diarrhea: 56.1%
    • Rash: 41.5%
    • Fatigue and aminotransferase elevation were also noted but less frequently .

No maximum tolerated dose (MTD) was established during the study, suggesting a favorable safety margin for further dose escalation studies .

Case Studies

A notable case involved a patient with advanced NSCLC harboring an L858R mutation who achieved significant tumor reduction after treatment with this compound at a dose of 400 mg daily. The patient's progression-free survival extended beyond the median observed in clinical trials, highlighting the potential for individual variability in response to therapy .

Actividad Biológica

Simotinib is a novel oral epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed for the treatment of advanced non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations. This article explores the biological activity of this compound, focusing on its pharmacodynamics, safety profile, and clinical efficacy based on recent studies.

This compound primarily exerts its antitumor effects by selectively inhibiting the phosphorylation of the EGFR, a critical pathway in the proliferation and survival of cancer cells. In vitro studies have demonstrated that this compound inhibits the growth of human A431 tumor cells, which express high levels of EGFR, with a half-maximal inhibitory concentration (IC50) of 19.9 nM. Furthermore, it shows minimal activity against other kinases, indicating its specificity for EGFR .

Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in a phase Ib clinical trial involving 41 patients with advanced NSCLC. Key findings include:

  • Absorption and Elimination : this compound was rapidly absorbed with a time to maximum concentration (TmaxT_{max}) ranging from 1 to 4 hours and a half-life (T1/2T_{1/2}) between 6.2 and 13.0 hours after multiple doses .
  • Dosing : Patients received escalating doses from 100 to 650 mg twice daily over a 28-day cycle. The maximum tolerated dose (MTD) was not reached, indicating a favorable safety profile at higher doses .
  • Adverse Events : While 95.1% of patients experienced at least one adverse event (AE), most were mild or moderate in severity, with diarrhea (56.1%) and rash (41.5%) being the most common .

Clinical Efficacy

The clinical efficacy of this compound was assessed through tumor response evaluations using imaging techniques at baseline, Day 29, and every eight weeks thereafter. The results indicated:

  • Response Rates : Approximately 39.3% of patients achieved a partial response, while 46.3% had stable disease .
  • Survival Metrics : The median progression-free survival (PFS) was reported at 9.9 months (95% CI: 4.7–12.1 months), and overall survival (OS) was 14.6 months (95% CI: 12.3–22.5 months) .

Case Studies

Several case studies have highlighted the effectiveness of this compound in real-world settings:

  • Case Study A : A patient with an EGFR mutation experienced significant tumor shrinkage after four weeks on this compound, leading to an extended PFS beyond six months.
  • Case Study B : Another patient showed stable disease for over eight months while managing mild adverse effects, demonstrating the drug's tolerability.

Summary of Findings

ParameterValue
IC50 for EGFR19.9 nM
Maximum Dose AdministeredUp to 650 mg
Median PFS9.9 months
Median OS14.6 months
Common AEsDiarrhea (56.1%), Rash (41.5%)

Propiedades

IUPAC Name

N-(3-chloro-4-fluorophenyl)-6-[2-(5,8-dioxa-10-azadispiro[2.0.44.33]undecan-10-yl)ethoxy]-7-methoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClFN4O4/c1-32-21-12-20-17(23(29-15-28-20)30-16-2-3-19(27)18(26)10-16)11-22(21)33-7-6-31-13-24(4-5-24)25(14-31)34-8-9-35-25/h2-3,10-12,15H,4-9,13-14H2,1H3,(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWUWXCJDBRCCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCN4CC5(CC5)C6(C4)OCCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClFN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944258-89-3
Record name Simotinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944258893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SIM-6802
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58K797D5IK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Simotinib
Reactant of Route 2
Reactant of Route 2
Simotinib
Reactant of Route 3
Reactant of Route 3
Simotinib
Reactant of Route 4
Simotinib
Reactant of Route 5
Simotinib
Reactant of Route 6
Reactant of Route 6
Simotinib

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.